Decahydroquinoxaline
CAS No.: 90410-24-5
Cat. No.: VC3809084
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90410-24-5 |
|---|---|
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
| Standard InChI | InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 |
| Standard InChI Key | MDEXMBGPIZUUBI-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)NCCN2 |
| Canonical SMILES | C1CCC2C(C1)NCCN2 |
Introduction
Chemical Structure and Isomerism
Key Structural Features:
-
Molecular Formula:
X-ray crystallography and NMR studies have confirmed that the cis isomer adopts a chair-chair conformation, while the trans isomer favors a boat-chair arrangement due to steric hindrance . This conformational flexibility is critical in mediating interactions with biological targets, such as nicotinic acetylcholine receptors .
Synthesis Methods
Reductive Amination and Cyclization
A more efficient approach employs reductive amination of 1,2-diaminocyclohexane with ketones or aldehydes. For example, Broadbent and Whittle’s method utilizes cyclohexanone and ammonium acetate under acidic conditions, achieving cis-decahydroquinoxaline in near-quantitative yields .
Example Reaction:
One-Pot Transition Metal-Catalyzed Synthesis
Recent advances leverage transition metals like rhodium (e.g., Rh(esp)) to catalyze cyclopropanation and ring-opening reactions, enabling stereoselective access to cis and trans isomers (Table 1) .
Table 1: Stereoselective Synthesis of Decahydroquinoxaline Using Rh Catalysts
| Entry | Catalyst | Substrate | Product Isomer | Yield (%) |
|---|---|---|---|---|
| 1 | Rh(esp) | 1a | cis | 48 |
| 2 | Rh(OAc) | 1b | trans | 64 |
Physical and Chemical Properties
Decahydroquinoxaline is a colorless to light yellow liquid at room temperature, with a flash point of 155°F (68°C) . Its solubility profile favors polar organic solvents like ethanol and dichloromethane, while it remains immiscible in water. Key properties include:
Table 2: Physicochemical Properties of Decahydroquinoxaline
Applications and Uses
Pharmaceutical Intermediate
Decahydroquinoxaline serves as a precursor to piperazine derivatives, which are pivotal in antipsychotic and antihistamine drugs . Its rigid bicyclic structure also mimics natural alkaloids, facilitating the synthesis of neuroactive compounds like pumiliotoxin C .
Agrochemical Development
The compound’s ability to act as a chelating agent has been exploited in designing herbicides and fungicides. For instance, decahydroquinoxaline-metal complexes exhibit enhanced stability in soil matrices .
Stereoisomerism and Analytical Characterization
The stereoisomers of decahydroquinoxaline are distinguishable via NMR and chiral chromatography. Key NOE correlations (e.g., between H-3 and H-9 in the cis isomer) confirm relative configurations .
Table 3: Analytical Data for Decahydroquinoxaline Isomers
| Isomer | NMR (δ, ppm) | Retention Time (min) |
|---|---|---|
| cis | 1.45 (m, 4H), 2.80 (m, 4H) | 12.3 |
| trans | 1.60 (m, 4H), 3.10 (m, 4H) | 14.7 |
| Supplier | Purity | Price (1g) |
|---|---|---|
| TRC | 95% | $45 |
| CymitQuimica | 95% | €880 |
| Sigma-Aldrich | 99% | $1,008 |
Recent Research and Developments
Recent studies focus on enantioselective syntheses using chiral auxiliaries like (R)-phenylglycinol . For example, vinylogous Mukaiyama-Mannich reactions achieve >90% enantiomeric excess for cis-195J, a neuroactive alkaloid analog . Additionally, radical cyclization strategies have enabled access to tricyclic derivatives with potential anticancer activity .
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